2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one
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Overview
Description
2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms It is known for its unique structure, which combines a thiophene ring with a pyridine ring
Preparation Methods
The synthesis of 2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one can be achieved through several routes. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like sodium halides under appropriate conditions.
Scientific Research Applications
2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one can be compared with other similar compounds, such as:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds also contain a thiophene ring fused with a pyrimidine ring and have been studied for their biological activities.
Thieno[3,2-d]pyrimidin-4-ones: Similar in structure, these compounds have shown potential as antitubercular agents.
The uniqueness of this compound lies in its specific ring fusion and the presence of an ethyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-ethyl-5H-thieno[3,2-c]pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-2-6-5-7-8(12-6)3-4-10-9(7)11/h3-5H,2H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAOSUCACFAQOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)C=CNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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